3-Chloro-5-nitro-2-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-5-nitro-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF3N2O2. It is a halogenated pyridine derivative that features both nitro and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 3-chloro-2-(trifluoromethyl)pyridine. This process can be carried out using nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the reaction of 2-chloro-5-nitropyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Aminated Derivatives: From reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-5-nitro-2-(trifluoromethyl)pyridine is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-5-nitro-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C6H2ClF3N2O2 |
---|---|
Molecular Weight |
226.54 g/mol |
IUPAC Name |
3-chloro-5-nitro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-4-1-3(12(13)14)2-11-5(4)6(8,9)10/h1-2H |
InChI Key |
JVXPOLJOGHIHMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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